molecular formula C8H13N B14453172 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- CAS No. 75145-98-1

1H-Pyrrole, 3-methyl-2-(1-methylethyl)-

Cat. No.: B14453172
CAS No.: 75145-98-1
M. Wt: 123.20 g/mol
InChI Key: CQDMZZGWCIYVNH-UHFFFAOYSA-N
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Description

1H-Pyrrole, 3-methyl-2-(1-methylethyl)- is a substituted pyrrole derivative characterized by a methyl group at position 3 and an isopropyl group (1-methylethyl) at position 2 of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

75145-98-1

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

3-methyl-2-propan-2-yl-1H-pyrrole

InChI

InChI=1S/C8H13N/c1-6(2)8-7(3)4-5-9-8/h4-6,9H,1-3H3

InChI Key

CQDMZZGWCIYVNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .

Industrial Production Methods: Industrial production of 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of saturated pyrrole derivatives.

    Substitution: Formation of halogenated or alkylated pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole, 3-methyl-2-(1-methylethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the reactivity and properties of pyrrole derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications
1H-Pyrrole, 3-methyl-2-(1-methylethyl)- 3-methyl, 2-isopropyl C8H13N 123.20 g/mol Likely enhanced steric hindrance; potential intermediate for bioactive heterocycles
1H-Pyrrole, 3-(2-phenylethyl)- 3-(2-phenylethyl) C12H13N 171.24 g/mol Larger aromatic substituent; possible role in ligand design or catalysis
1H-Pyrrole, 3-methyl-2-phenyl- 3-methyl, 2-phenyl C11H11N 157.21 g/mol Planar phenyl group may improve π-π stacking; used in materials science
1H-Pyrrole,1-(3-methylphenyl)- 1-(3-methylphenyl) C11H11N 157.21 g/mol N-substituted derivative; altered electronic density for reactivity modulation

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methyl) enhance the electron density of the pyrrole ring, favoring electrophilic substitution at specific positions.

Physicochemical Properties

  • Solubility : The isopropyl group in 3-methyl-2-(1-methylethyl)- likely reduces water solubility compared to polar derivatives like sulfonylpyrroles (e.g., compound 7) .
  • Thermal Stability : Substituted pyrroles with aromatic or rigid groups (e.g., phenyl) exhibit higher thermal stability, as seen in materials science applications .

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